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molecular formula C6H6FNO B142537 2-Amino-6-fluorophenol CAS No. 53981-25-2

2-Amino-6-fluorophenol

Cat. No. B142537
M. Wt: 127.12 g/mol
InChI Key: MDIAVSZFIQWYST-UHFFFAOYSA-N
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Patent
US08293775B2

Procedure details

In a three neck flask, fitted with a magnetic stirrer, under inert atmosphere, a suspension of 2-fluoro-6-nitrophenol (5 g, 31.83 mmol), ammonium formate (6 g, 95.50 mmol) and Pd—C (10% w/w, 0.34 g, 3.2 mmol) in MeOH (100 ml) is stirred 0.5 h at room temperature. The reaction mixture is filtered through celite and concentrated in vacuo to give 2-amino-6-fluorophenol 1 (4 g) which is used in the next step without any further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[OH:11].C([O-])=O.[NH4+]>CO.[Pd]>[NH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)[N+](=O)[O-])O
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.34 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred 0.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three neck flask, fitted with a magnetic stirrer, under inert atmosphere
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC1=C(C(=CC=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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